molecular formula C8H14O6 B041629 (2S,3S)-Diethyl 2,3-dihydroxysuccinate CAS No. 13811-71-7

(2S,3S)-Diethyl 2,3-dihydroxysuccinate

Cat. No.: B041629
CAS No.: 13811-71-7
M. Wt: 206.19 g/mol
InChI Key: YSAVZVORKRDODB-WDSKDSINSA-N
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Description

(2S,3S)-Diethyl 2,3-dihydroxysuccinate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O6 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

(-)-Diethyl D-tartrate, also known as diethyl D-tartrate or (2S,3S)-Diethyl 2,3-dihydroxysuccinate, is a compound that has been found to interact with various targets. For instance, it has been shown to be a potent agonist of the nicotinic acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system. Additionally, it has been found to be utilized by certain strains of bacteria such as Pseudomonas cichorii .

Mode of Action

The exact mode of action of (-)-Diethyl D-tartrate can vary depending on the target. When interacting with the nicotinic acetylcholine receptor, it acts as an agonist, meaning it binds to the receptor and activates it . In the case of bacteria like Pseudomonas cichorii, the compound is utilized as a carbon source .

Biochemical Pathways

The biochemical pathways affected by (-)-Diethyl D-tartrate are diverse. In the case of Pseudomonas cichorii, the compound is involved in the d-tartrate utilization pathway . This pathway allows the bacteria to use d-tartrate as a sole carbon source, which can influence its growth and survival .

Pharmacokinetics

Similar compounds, such as brimonidine tartrate, have been found to have a systemic half-life of approximately 2 hours .

Result of Action

The result of (-)-Diethyl D-tartrate’s action can vary depending on the context. For instance, its activation of the nicotinic acetylcholine receptor can lead to various physiological responses, such as muscle contraction . In bacteria, the utilization of d-tartrate can influence growth and survival .

Action Environment

The action of (-)-Diethyl D-tartrate can be influenced by various environmental factors. For example, the utilization of d-tartrate by bacteria like Pseudomonas cichorii can be influenced by the availability of other carbon sources . Additionally, the activity of (-)-Diethyl D-tartrate as an agonist of the nicotinic acetylcholine receptor can be influenced by the presence of other agonists or antagonists .

Biochemical Analysis

Biochemical Properties

(-)-Diethyl D-tartrate has been shown to interact with certain enzymes and proteins. For instance, it has been found that strains of Pseudomonas cichorii utilize D-tartrate as a sole carbon source . The enzymes involved in this process include tarD and dctA, which encode a putative enzyme and transporter of D-tartrate, respectively .

Cellular Effects

It has been observed that certain bacterial species, such as Escherichia coli, can utilize D-tartrate under anaerobic conditions when glycerol is supplied as an electron donor . This suggests that (-)-Diethyl D-tartrate may influence cellular metabolism in these organisms.

Molecular Mechanism

It is known that the compound interacts with the fumarate/succinate antiporter of fumarate respiration in Escherichia coli . This interaction suggests that (-)-Diethyl D-tartrate may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is utilized by certain bacterial species in anaerobic conditions , suggesting that its effects may vary over time depending on environmental conditions.

Metabolic Pathways

(-)-Diethyl D-tartrate is involved in the metabolic pathways of certain bacterial species. In Pseudomonas cichorii, an ∼7.1-kb region was identified to be involved in D-tartrate utilization . This region contains tarD and dctA genes, which encode a putative enzyme and transporter of D-tartrate, respectively .

Transport and Distribution

It is known that the compound is transported via the fumarate/succinate antiporter in Escherichia coli .

Properties

IUPAC Name

diethyl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVZVORKRDODB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058689, DTXSID801021118
Record name (-)-Diethyl-D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Diethyl tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57968-71-5, 13811-71-7
Record name rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57968-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Diethyl tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13811-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (S-(R*,R*))-tartrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Diethyl-D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Diethyl tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [S-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.039
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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